N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
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Overview
Description
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a benzimidazole core, a chlorobenzyl group, and a furan ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of Furan Ring: The final step involves the reaction of the intermediate with furfural or its derivatives under acidic conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological activities.
2-Chlorobenzimidazole: A derivative with a chlorobenzyl group but lacking the furan ring.
Furamide: A compound with a furan ring but without the benzimidazole core.
Uniqueness
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is unique due to its combined structural features of benzimidazole, chlorobenzyl, and furan rings. This combination enhances its pharmacological activities and broadens its range of applications compared to similar compounds .
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-24(21(26)19-11-6-12-27-19)14-20-23-17-9-4-5-10-18(17)25(20)13-15-7-2-3-8-16(15)22/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYZALRETWATAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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